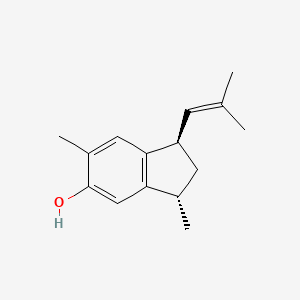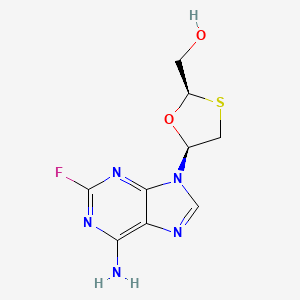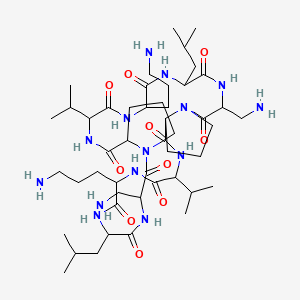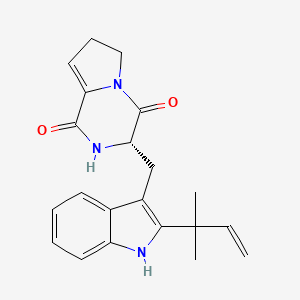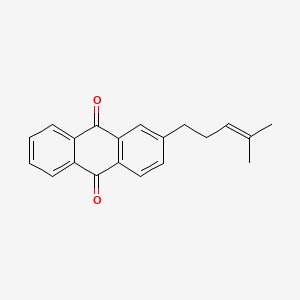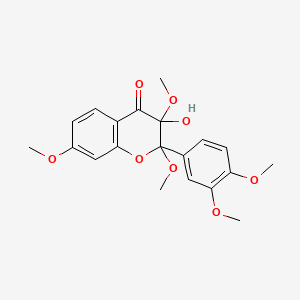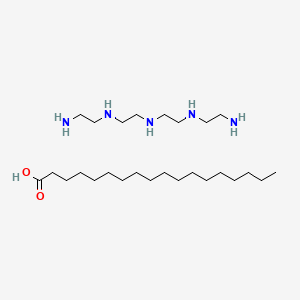
Sodium silver thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium silver thiosulfate is an inorganic compound with the chemical formula Ag₂S₂O₃. It is known for its ability to promote early flower growth and extend the duration of flowering in various plants. This compound is formed by the reaction of sodium thiosulfate and silver nitrate, resulting in a complex ion [Ag(S₂O₃)₂]³⁻ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium silver thiosulfate is typically prepared by mixing solutions of sodium thiosulfate and silver nitrate. The reaction can be represented as follows: [ 2AgNO₃ + Na₂S₂O₃ \rightarrow Ag₂S₂O₃ + 2NaNO₃ ] To prepare a 0.1 M sodium thiosulfate stock solution, dissolve 1.58 g of sodium thiosulfate in 100 ml of water. Similarly, prepare a 0.1 M silver nitrate stock solution by dissolving 1.7 g of silver nitrate in 100 ml of water. The this compound solution is then prepared by slowly pouring 20 ml of the silver nitrate solution into 80 ml of the sodium thiosulfate solution .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger quantities and more controlled conditions to ensure purity and consistency. The solutions are typically prepared in large reactors, and the resulting compound is filtered and purified for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium silver thiosulfate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: It can act as a reducing agent, converting iodine to iodide in redox titrations.
Substitution Reactions: It reacts with halide ions to form silver halides, such as silver bromide and silver iodide.
Common Reagents and Conditions:
Oxidation-Reduction: Iodine solution is commonly used in redox titrations with this compound.
Substitution: Halide ions like bromide and iodide are used to form silver halides.
Major Products:
Redox Reactions: The major products include iodide ions and tetrathionate ions.
Substitution Reactions: The major products are silver halides, such as silver bromide and silver iodide.
Applications De Recherche Scientifique
Sodium silver thiosulfate has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of sodium silver thiosulfate involves its ability to bind with ethylene, thereby inhibiting its effects. Ethylene is a plant hormone that promotes aging and ripening. By binding to ethylene, this compound prevents these processes, resulting in extended freshness and longevity of plant products . Additionally, it acts as a reducing agent in redox reactions, neutralizing free radicals and mitigating oxidative stress .
Comparaison Avec Des Composés Similaires
Sodium Thiosulfate (Na₂S₂O₃): Used in similar applications, such as photographic processing and as a reducing agent in redox reactions.
Silver Nitrate (AgNO₃): Used in the preparation of sodium silver thiosulfate and has applications in photography and medicine.
Uniqueness: this compound is unique due to its dual functionality, combining the properties of both silver and thiosulfate ions. This combination allows it to effectively inhibit ethylene production and act as a reducing agent, making it valuable in horticulture, photography, and medical applications .
Propriétés
Numéro CAS |
53819-72-0 |
|---|---|
Formule moléculaire |
AgNa3O6S4 |
Poids moléculaire |
401.1 g/mol |
Nom IUPAC |
silver;trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/Ag.3Na.2H2O3S2/c;;;;2*1-5(2,3)4/h;;;;2*(H2,1,2,3,4)/q4*+1;;/p-4 |
Clé InChI |
XXAQKQFXTTXLEW-UHFFFAOYSA-J |
SMILES canonique |
[O-]S(=O)(=S)[O-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Na+].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


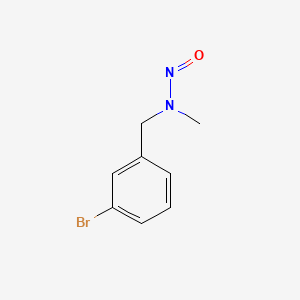

![1-(4-Bromophenyl)violuric acid [WHO-DD]](/img/structure/B12793731.png)
